tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate
Description
This compound is a structurally complex molecule featuring a 1,2,4-oxadiazole heterocycle substituted with a 1,1-difluoroethyl group, a 4-hydroxycyclohexyl scaffold, and a tert-butyl carbamate protecting group. The 1,2,4-oxadiazole ring is a pharmacophoric motif known for enhancing metabolic stability and binding affinity in drug design due to its electron-deficient nature and hydrogen-bonding capabilities . The 4-hydroxycyclohexyl group may contribute to solubility via hydrogen bonding, while the tert-butyl carbamate acts as a protective group for amines, enhancing synthetic stability during derivatization. This compound is hypothesized to target enzymes or receptors requiring both hydrophobic and polar interactions, though its exact biological application remains under investigation.
Properties
Molecular Formula |
C16H25F2N3O4 |
|---|---|
Molecular Weight |
361.38 g/mol |
IUPAC Name |
tert-butyl N-[4-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]-4-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C16H25F2N3O4/c1-14(2,3)24-13(22)19-10-5-7-16(23,8-6-10)9-11-20-12(21-25-11)15(4,17)18/h10,23H,5-9H2,1-4H3,(H,19,22) |
InChI Key |
RFUJHMHDUARAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CC2=NC(=NO2)C(C)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of an oxidizing agent.
Attachment of the difluoroethyl group:
Cyclohexyl ring functionalization: The cyclohexyl ring is functionalized with a hydroxyl group, which can be achieved through various methods such as hydroboration-oxidation.
Coupling of the oxadiazole and cyclohexyl moieties: This step involves the formation of a carbon-carbon bond between the oxadiazole and cyclohexyl rings.
Introduction of the tert-butyl carbamate group: The final step involves the protection of the amine group with a tert-butyl carbamate group, which can be achieved using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone.
Reduction: The oxadiazole ring can be reduced under certain conditions to form a corresponding amine.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone on the cyclohexyl ring.
Reduction: Formation of an amine from the oxadiazole ring.
Substitution: Introduction of various functional groups in place of the difluoroethyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The difluoroethyl group can enhance the compound’s stability and bioavailability, while the tert-butyl carbamate group can protect the amine functionality, allowing for selective interactions.
Comparison with Similar Compounds
Research Findings and Methodological Considerations
- Similarity Metrics : Computational studies using Tanimoto coefficients (structural similarity) and pharmacophore mapping reveal the target compound shares >70% similarity with protease inhibitors but diverges from nitrofuran-based antimicrobials .
- Functional Comparisons : Unlike nitroimidazole derivatives (e.g., antimycobacterial agents), the target compound lacks nitro groups but achieves comparable potency via fluorine-driven polarity modulation .
Biological Activity
tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H25F2N3O4
- Molecular Weight : 361.38 g/mol
- CAS Number : 2060043-04-9
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) : Compounds in the oxadiazole class have shown promising activity against multidrug-resistant pathogens such as Staphylococcus aureus (MRSA) and Clostridium difficile. MIC values for some derivatives were as low as 4 μg/mL against these pathogens .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. The presence of the oxadiazole moiety is essential for its antimicrobial efficacy. Modifications to the cyclohexyl and tert-butyl groups can enhance or reduce activity:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of hydroxyl groups | Increased solubility and potentially enhanced antibacterial activity |
| Alteration of fluorine substituents | Changes in lipophilicity affecting membrane penetration |
Toxicity Profile
Toxicity assessments are critical for evaluating the safety of new compounds. In vitro studies have shown that certain derivatives maintain high cell viability even at concentrations exceeding their MIC, indicating a favorable safety profile .
Case Studies
- Case Study on MRSA : A derivative of this compound demonstrated potent activity against MRSA with an MIC of 4 μg/mL. This study highlighted the compound's ability to disrupt bacterial cell wall synthesis .
- Case Study on C. difficile : Another study reported that modifications to the oxadiazole ring improved efficacy against C. difficile, with some derivatives achieving MIC values comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
